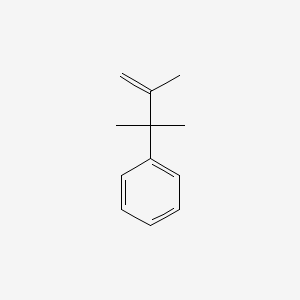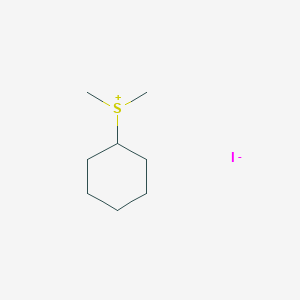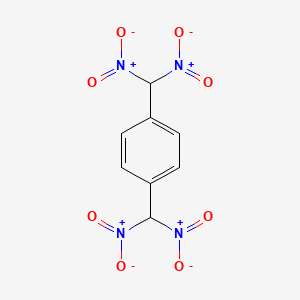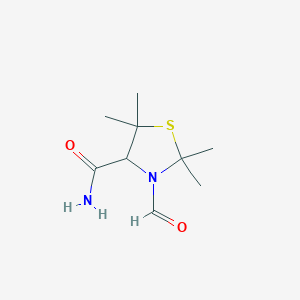
Bis(pentafluorophenyl)ethane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(pentafluorophenyl)ethane-1,2-dione is a compound known for its unique chemical structure and properties. It features two pentafluorophenyl groups attached to an ethane-1,2-dione backbone. This compound is of interest in various fields of chemistry due to its electron-withdrawing pentafluorophenyl groups, which impart distinct reactivity and stability characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(pentafluorophenyl)ethane-1,2-dione typically involves the reaction of pentafluorobenzene with ethane-1,2-dione under specific conditions. One common method includes the use of a strong base to deprotonate the ethane-1,2-dione, followed by nucleophilic substitution with pentafluorobenzene. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(pentafluorophenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can yield different derivatives of the original compound.
Substitution: The pentafluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(pentafluorophenyl)ethane-1,2-dione has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism by which Bis(pentafluorophenyl)ethane-1,2-dione exerts its effects involves its interaction with molecular targets through its electron-withdrawing pentafluorophenyl groups. These groups can stabilize transition states and intermediates, facilitating various chemical reactions. The pathways involved often include coordination with metal centers in catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A similar compound used in coordination chemistry but with diphenyl groups instead of pentafluorophenyl groups.
1,2-Bis(dicyclohexylphosphino)ethane: Another related compound with dicyclohexyl groups.
Uniqueness
Bis(pentafluorophenyl)ethane-1,2-dione is unique due to its pentafluorophenyl groups, which provide strong electron-withdrawing effects. This makes it particularly valuable in catalysis and coordination chemistry, where such properties are desirable for stabilizing reactive intermediates and enhancing reaction rates.
Eigenschaften
CAS-Nummer |
19555-07-8 |
|---|---|
Molekularformel |
C14F10O2 |
Molekulargewicht |
390.13 g/mol |
IUPAC-Name |
1,2-bis(2,3,4,5,6-pentafluorophenyl)ethane-1,2-dione |
InChI |
InChI=1S/C14F10O2/c15-3-1(4(16)8(20)11(23)7(3)19)13(25)14(26)2-5(17)9(21)12(24)10(22)6(2)18 |
InChI-Schlüssel |
DIDVLGUIGXFFDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



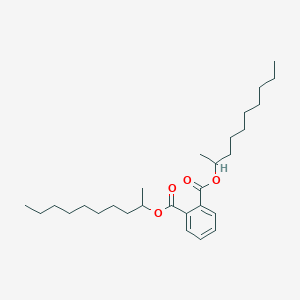
![8-[2-(4-Phenylpiperazin-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14701613.png)
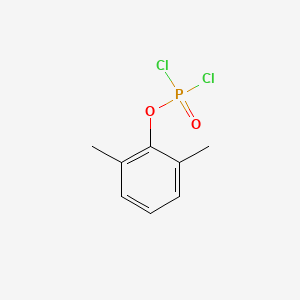
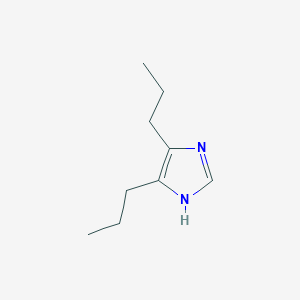
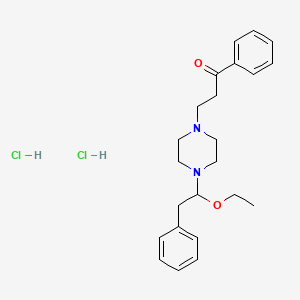

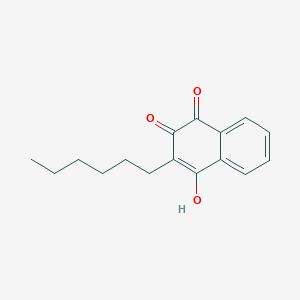
![Diethyl [3-(trichlorosilyl)propyl]propanedioate](/img/structure/B14701656.png)
![1,5-Methanocyclopenta[d]azepine-2,4(1H,3H)-dione](/img/structure/B14701664.png)
